molecular formula C17H14F4N6S B10953703 2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10953703
M. Wt: 410.4 g/mol
InChI Key: ZWQUMGNHDNVZCR-UHFFFAOYSA-N
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Description

  • 2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine (let’s call it Compound X) is a complex heterocyclic compound.
  • It features a fused pyrazole, benzothiophene, and triazolopyrimidine ring system.
  • The difluoromethyl groups enhance its stability and lipophilicity.
  • Preparation Methods

    • Synthetic Routes :
      • Compound X can be synthesized through various routes, including condensation reactions.
      • One common method involves the reaction of a pyrazole derivative with an appropriate aldehyde or ketone.
    • Reaction Conditions :
      • Solvents like DMF or DMSO are often used.
      • Catalysts or reagents such as acetic acid hydrazide may be employed.
    • Industrial Production :
      • Industrial-scale production methods may involve continuous flow processes or batch reactions.
  • Chemical Reactions Analysis

    • Reactions :
      • Compound X can undergo diverse reactions, including:
        • Oxidation : Oxidative transformations of the pyrazole or benzothiophene rings.
        • Reduction : Reduction of the triazolopyrimidine moiety.
        • Substitution : Halogenation or other substitutions.
    • Common Reagents and Conditions :
      • For oxidation: Oxone, mCPBA.
      • For reduction: Hydrogenation catalysts (e.g., Pd/C).

    Properties

    Molecular Formula

    C17H14F4N6S

    Molecular Weight

    410.4 g/mol

    IUPAC Name

    4-[[3,5-bis(difluoromethyl)pyrazol-1-yl]methyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

    InChI

    InChI=1S/C17H14F4N6S/c18-14(19)9-5-10(15(20)21)26(24-9)6-12-23-16-13-8-3-1-2-4-11(8)28-17(13)22-7-27(16)25-12/h5,7,14-15H,1-4,6H2

    InChI Key

    ZWQUMGNHDNVZCR-UHFFFAOYSA-N

    Canonical SMILES

    C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC(=N4)CN5C(=CC(=N5)C(F)F)C(F)F

    Origin of Product

    United States

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